8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane
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Overview
Description
8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural framework. This compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings share a single atom. The presence of a pyridin-2-ylmethyl group and an oxa-4,8-diazaspiro moiety adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Another approach involves the use of olefin metathesis reactions, which are catalyzed by Grubbs catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. The choice of method depends on the desired scale of production and the specific requirements of the end application.
Chemical Reactions Analysis
Types of Reactions
8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its antituberculosis activity and potential as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic core but lacks the pyridin-2-ylmethyl group.
2,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with different substituents.
Uniqueness
8-(Pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane is unique due to the presence of the pyridin-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
8-(pyridin-2-ylmethyl)-1-oxa-4,8-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-6-16-13(4-1)10-17-8-3-5-14(12-17)11-15-7-9-18-14/h1-2,4,6,15H,3,5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQSDDNENFMEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCCO2)CN(C1)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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